molecular formula C9H16O4 B1583380 1,5-Diacetoxypentane CAS No. 6963-44-6

1,5-Diacetoxypentane

Cat. No. B1583380
CAS RN: 6963-44-6
M. Wt: 188.22 g/mol
InChI Key: PIJBVCVBCQOWMM-UHFFFAOYSA-N
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Description

1,5-Diacetoxypentane, also known as 1,5-Pentanediol diacetate or Pentamethylene acetate, is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.2209 .


Synthesis Analysis

The synthesis of 1,5-Diacetoxypentane involves the acetylation of alcohols and phenols with Ac2O catalyzed by PS/GaCl3 complex . The reaction is monitored by TLC and GLC, and after completion, the catalyst is filtered off and the filtrate concentrated to afford the crude acetate product .


Molecular Structure Analysis

The molecular structure of 1,5-Diacetoxypentane can be represented by the IUPAC Standard InChI: InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

1,5-Diacetoxypentane has a density of 1.0±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.4±3.0 kJ/mol and a flash point of 114.1±21.0 °C . The index of refraction is 1.427, and it has a molar refractivity of 47.3±0.3 cm3 .

Scientific Research Applications

As mentioned before, “1,5-Diacetoxypentane” is a chemical compound with the molecular formula C9H16O4 . It’s also known as 1,5-Pentanediol diacetate , Pentamethylene Diacetate , and pentane-1,5-diyl diacetate .

As mentioned before, “1,5-Diacetoxypentane” is a chemical compound with the molecular formula C9H16O4 . It’s also known as 1,5-Pentanediol diacetate , Pentamethylene Diacetate , and pentane-1,5-diyl diacetate .

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-acetyloxypentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBVCVBCQOWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884345
Record name 1,5-Pentanediol, 1,5-diacetate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Diacetoxypentane

CAS RN

6963-44-6
Record name 1,5-Diacetoxypentane
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Record name 1,5-Diacetoxypentane
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Record name 1,5-Pentanediol diacetate
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Record name 1,5-Pentanediol, 1,5-diacetate
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Record name 1,5-Pentanediol, 1,5-diacetate
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Record name Pentane-1,5-diyl diacetate
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Record name 1,5-DIACETOXYPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AM Johnson, KEL Husted, LJ Kilgallon… - Chemical …, 2022 - pubs.rsc.org
The synthesis of novel polysilylethers via entropy-driven ring-opening metathesis polymerization (ED-ROMP) of cyclic bifunctional silyl ether-based monomers is reported. These …
Number of citations: 14 pubs.rsc.org
YM van Nuland, FA de Vogel, EL Scott, G Eggink… - Metabolic …, 2017 - Elsevier
Direct and selective terminal oxidation of medium-chain n-alkanes is a major challenge in chemistry. Efforts to achieve this have so far resulted in low specificity and overoxidized …
Number of citations: 15 www.sciencedirect.com
W Adam, I Casades, V Fornés, H García… - The Journal of …, 2000 - ACS Publications
Cinnamyl alcohol (1) and two derivatives 2 and 3 have been incorporated in dehydrated HMor and HZSM-5 zeolites with the aim to characterize spectroscopically the corresponding …
Number of citations: 15 pubs.acs.org
WJ BAILEY, J ECONOMY - The Journal of Organic Chemistry, 1958 - ACS Publications
The pyrolysis of hexahydroisophthalyl diacetate at 555 gave a 94% yield of 1, 3-dimethylenecyclohexane. This ester was studied since the product possesses the tendency to rearrange …
Number of citations: 4 pubs.acs.org
TY Chiu, W Chin, JR Guo, CF Liang… - Chemistry–An Asian …, 2019 - Wiley Online Library
Two dinuclear Dy III complexes, [Dy 2 (hmb) 2 (OTf) 2 (H 2 O) 4 ]⋅HOTf⋅2 THF (A⋅HOTf⋅2 THF) and [Dy 2 (hmi) 3 (H 2 O) 2 ]⋅2 HOTf (B⋅2 HOTf), have been synthesized by the …
Number of citations: 6 onlinelibrary.wiley.com
WJ Bailey, WR Sorenson - Journal of the American Chemical …, 1956 - ACS Publications
The structure of 2, 3-di-(acetoxymethyl)-l, 3-bu-tadiene (VI) was proved by analysis and determination of neutral equivalent. The presence of conju-gated double bonds in VI was …
Number of citations: 24 pubs.acs.org
AB Ross, JM Jones, ML Kubacki, T Bridgeman - Bioresource technology, 2008 - Elsevier
A preliminary classification of five macroalgae from the British Isles; Fucus vesiculosus, Chorda filum, Laminaria digitata, Fucus serratus, Laminaria hyperborea, and Macrocystis pyrifera …
Number of citations: 745 www.sciencedirect.com
GG Smith - 1960 - books.google.com
Page 1 QD 281 .P9S5 1960 Sci/Tech. University of Virginia Library QD281.P9 S5 1960 SEL Introduction to tables on pyro MX 001 233 607 Page 2 LIBRARY OF THE UNIVERSITY OF …
Number of citations: 1 books.google.com
MS Reza, S Afroze, K Kuterbekov, A Kabyshev… - 2023 - academia.edu
Energy demands keep increasing in this modern world as the world population increases, which leads to a reduction in fossil fuels. To resolve these challenges, Pennisetum purpureum…
Number of citations: 0 www.academia.edu
B Wang, Y Gu, W Gong, Y Kang, L Yang, J Suo - Tetrahedron letters, 2004 - Elsevier
Sulfamic acid has been used as an efficient catalyst and green alternative for metal-containing acidic materials to promote the acetolysis reaction of THF to produce 1,4-diacetoxybutane…
Number of citations: 30 www.sciencedirect.com

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